molecular formula C5H6N6S2 B146727 Bis-A-tda CAS No. 26907-37-9

Bis-A-tda

Cat. No. B146727
CAS RN: 26907-37-9
M. Wt: 214.3 g/mol
InChI Key: WMAHFAYLCMTHCB-UHFFFAOYSA-N
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Description

Bis-A-tda, also known as BIS-A-TDA, is a compound with the molecular formula C5H6N6S2 . It has been studied for its effects on embryonic development in Drosophila melanogaster . The exact mass and complexity rating of Bis-A-tda are currently unknown.


Chemical Reactions Analysis

While specific chemical reactions involving Bis-A-tda are not detailed in the available resources, diisocyanates, a related group of compounds, undergo various chemical reactions. Most of these reactions are nucleophilic additions to the NCO group .

Scientific Research Applications

Given this, here is a summary of the findings from the papers that were retrieved:

  • Built-in Self-Test (BIST) Support : The IBM Engineering Design System (EDS) developed tools to support BIST for logic circuits, which are used for evaluating the effectiveness of these systems in electronic devices (Keller & Snethen, 1990).

  • Bisphenol A (BPA) Research : Several studies have focused on BPA, a chemical used in manufacturing plastics, and its potential effects on health and the environment. For instance, EFSA evaluated the neurotoxicity of BPA (Flavourings, 2010), and another study examined the endocrine potential of BPA substitutes (Keminer et al., 2019).

  • BioImpedance Spectroscopy (BIS) in Medical Research : Research has explored the use of BIS parameters as real-time feedback during Transcranial Direct Current Stimulation (tDCS), a potential treatment for neurological disorders (Nejadgholi, Caytak, & Bolic, 2016).

Safety And Hazards

While specific safety and hazard information for Bis-A-tda is not available, it’s important to note that exposure to related compounds like diisocyanates can lead to serious or fatal respiratory diseases . Therefore, strict adherence to recommended safety practices is essential when handling such compounds.

properties

IUPAC Name

N,N'-bis(1,3,4-thiadiazol-2-yl)methanediamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6S2/c1(6-4-10-8-2-12-4)7-5-11-9-3-13-5/h2-3H,1H2,(H,6,10)(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAHFAYLCMTHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NCNC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181413
Record name Bis-A-tda
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-A-tda

CAS RN

26907-37-9
Record name N,N′-Bis(1,3,4-thiadiazol-2-yl)methanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26907-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis-A-tda
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026907379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002920577
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis-A-tda
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS-A-TDA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP76P89NYJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
X XU, Y Gao, H Zhang - Acta Anatomica Sinica, 1954 - pesquisa.bvsalud.org
… bis (2-amino-1,3,4-thiadiazole) (Bis-A-TDA) on fetal neural tube formation and to explore the … was administered with 10mg/kg body weight Bis-A-TDA mixed in peanut oil, and the control …
Number of citations: 2 pesquisa.bvsalud.org
F Zeng, F Wang, Y Xiao, J Zhang - 1990 - hero.epa.gov
… Bis-A-TDA both on concentration of 200 ppm. The results show: there is a line relationship between the embryonic toxicity of Bis-A-TDA … is most sensitive to Bis-A-TDA; niacinamide can …
Number of citations: 0 hero.epa.gov
L Zhang, J Wang, GN Zhu - Experimental and Toxicologic Pathology, 2009 - Elsevier
… The structure of bismerthiazol shows a close relationship to N,N-methylene-bis (2-amino-1,3,4-thiadiazole) (Bis-A-TDA), which is a teratogen. A few studies have shown that this …
Number of citations: 13 www.sciencedirect.com
L Zhang, J Wang, GN Zhu, L Su - Experimental and Toxicologic Pathology, 2010 - Elsevier
… The structure of thiodiazole copper shows a close relationship with N,N-methylene-bis (2-amino-1,3,4-thiadiazole) (Bis-A-TDA), which is a teratogen. A few studies have shown that …
Number of citations: 23 www.sciencedirect.com
L Zhang, J Wang, GN Zhu - Experimental and Toxicologic Pathology, 2010 - Elsevier
Saisentong, as a thiadiazole fungicide, is widely used in China. The structure of saisentong shows a closer relationship to N, N-methylene-bis (2-amino-1, 3, 4-thiadiazole) (Bis-A-TDA), …
Number of citations: 7 www.sciencedirect.com
YX You, HY Yong, Y Zhong, FY Wang - Yao xue xue bao= Acta …, 1983 - europepmc.org
[Effect of time of administration of bis-A-TDA on its teratogenic actions in pregnant Wistar rats] - Abstract - Europe PMC … [Effect of time of administration of bis-A-TDA on its teratogenic …
Number of citations: 2 europepmc.org
H Yang, W Zhang, Q Kong, H Liu, R Sun, B Lin… - Food and chemical …, 2013 - Elsevier
… Bis-A-TDA exposure in rats at the relatively low dietary concentrations of 1 ppm for 13 months and at 20 ppm for 3 months can induce thyroid hyperplasia. Similarly, two recent reports …
Number of citations: 10 www.sciencedirect.com
H Yang, Q Kong, H Liu, W Zhang, L Tian, B Lin… - Experimental and …, 2015 - Elsevier
… Some of the other members of the thiadiazole family include Bis-A-TDA, bismerthiazol, Saisentong and thiodiazole copper, which reportedly cause thyroid hyperplasia in rats. Therefore, …
Number of citations: 3 www.sciencedirect.com
Y Honglian, L Huanliang, Z Wei, S Xiaojun… - Ecotoxicology and …, 2020 - Elsevier
… 2-amino-1,3,4-thiadiazole)), such as bismerthiazol and Bis-A-TDA. Bis-A-TDA has been prohibited in China because it had strong teratogenic toxicity and can induce thyroid lesions (Xu …
Number of citations: 3 www.sciencedirect.com
L Xili, X Eryi, X Gencheng, S Reiming… - Food and chemical …, 1988 - Elsevier
… The treatment consisted of daily gavage with the pesticide Bis-A-TDA … Bis-A-TDA Observation … Bis-A-TDA = N,N'-bis(1,3,4-thiadiazol-2-yl)methanediamine …
Number of citations: 7 www.sciencedirect.com

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